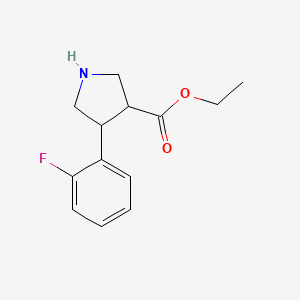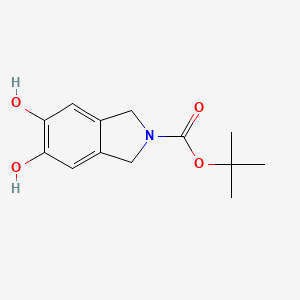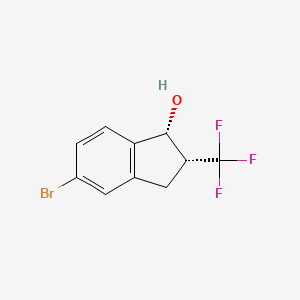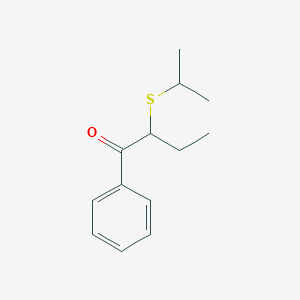
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a butoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and butoxyethyl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the alkylation of the bromomethyl group with 2-butoxyethanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Cyclopropylmethyl alcohol, cyclopropylmethyl cyanide, cyclopropylmethyl amines.
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl aldehyde, cyclopropylmethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the butoxyethyl group can influence the compound’s solubility and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be compared with other similar compounds, such as:
1-(Bromomethyl)cyclopropane: Lacks the butoxyethyl group, resulting in different reactivity and solubility.
1-(Chloromethyl)-1-(2-butoxyethyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChI-Schlüssel |
KXXVQZSIDSNGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)

![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)

